![molecular formula C26H22N4O2S B2904096 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 1189489-96-0](/img/structure/B2904096.png)
2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide is an intricate organic compound known for its unique structural features and versatile reactivity. This compound comprises multiple functional groups, making it a subject of interest in various fields such as synthetic chemistry, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide typically involves multi-step organic reactions. The process usually begins with the formation of the pyrimido[5,4-b]indole core, followed by functionalization to introduce the benzyl, oxo, and acetyl groups. Key reagents and catalysts used in these steps include aldehydes, amines, carboxylic acids, and metal catalysts like palladium or platinum under specific conditions such as controlled temperature and pressure.
Industrial Production Methods
Industrial production methods focus on optimizing yield and efficiency. Large-scale synthesis might involve using flow reactors to maintain continuous reaction conditions, ensuring consistent product quality. Advanced purification techniques like chromatography and crystallization are employed to obtain high-purity this compound suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide undergoes various types of chemical reactions:
Oxidation: : Can involve reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: : Typically employs reducing agents such as lithium aluminium hydride to produce reduced forms of the compound.
Substitution: : Nucleophilic or electrophilic substitution reactions facilitated by reagents such as alkyl halides or acids.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in alkaline or acidic medium.
Reduction: : Lithium aluminium hydride (LiAlH4) in anhydrous ether.
Substitution: : Alkyl halides in the presence of bases like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific functional groups targeted during the reaction. For instance, oxidation might produce carboxylic acids, while reduction could result in alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound serves as a precursor in the synthesis of various complex organic molecules, enabling the study of reaction mechanisms and the development of new synthetic pathways.
Biology
In biological research, it may act as an enzyme inhibitor or a substrate for studying metabolic pathways and enzyme-substrate interactions.
Medicine
The pharmacological properties of 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide are being explored for potential therapeutic applications, including anti-cancer and anti-inflammatory activities.
Industry
In industrial applications, it can be used as an intermediate in the production of dyes, pigments, and advanced materials due to its stability and reactivity.
Wirkmechanismus
The compound exerts its effects through various mechanisms depending on its application. In medicinal chemistry, it might inhibit specific enzymes or receptors, blocking signaling pathways crucial for disease progression. Molecular docking studies can reveal interactions with biological macromolecules, shedding light on its precise mechanism.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds, such as pyrimido[5,4-b]indole derivatives, 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide stands out due to its unique substitution pattern and functional group diversity, offering distinctive reactivity and biological activity.
List of Similar Compounds
2-(4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenylacetamide
2-(3-ethyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylphenyl)acetamide
2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide
This compound’s versatility and significant research potential make it an exciting subject of study across multiple scientific disciplines.
Eigenschaften
IUPAC Name |
2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S/c1-33-20-11-7-10-19(14-20)28-23(31)16-30-22-13-6-5-12-21(22)24-25(30)26(32)29(17-27-24)15-18-8-3-2-4-9-18/h2-14,17H,15-16H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBQWZNILPKJOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(3-cyanothiomorpholine-4-carbonyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2904014.png)

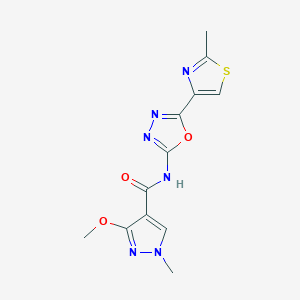
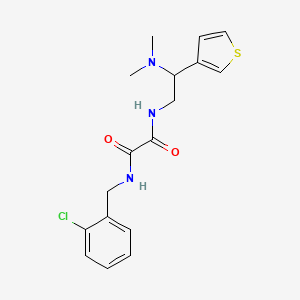
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2904020.png)
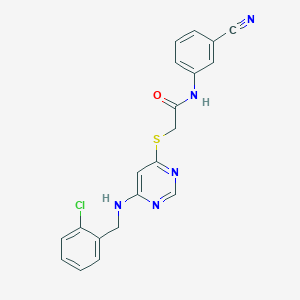
![2-{2-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2904023.png)
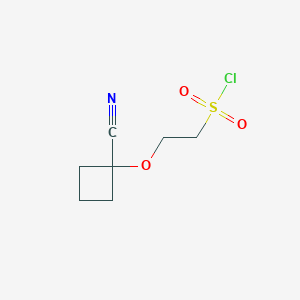
![3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2904026.png)
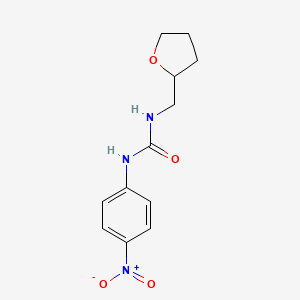

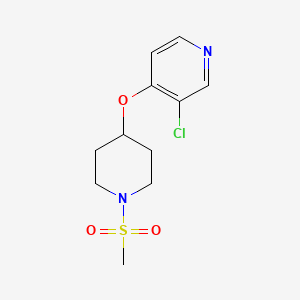
![1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2904033.png)
![2-CYCLOHEXYL-N-[2-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)ETHYL]ACETAMIDE](/img/structure/B2904036.png)
